(5-Bromo-7-chloroisoquinolin-1-yl)methanamine
Description
(5-Bromo-7-chloroisoquinolin-1-yl)methanamine is a halogenated isoquinoline derivative characterized by a bromine atom at position 5, a chlorine atom at position 7, and a methanamine group (-CH2NH2) attached to the isoquinoline scaffold. The bromine and chlorine substituents modulate electronic and steric properties, influencing reactivity and binding affinity .
Properties
Molecular Formula |
C10H8BrClN2 |
|---|---|
Molecular Weight |
271.54 g/mol |
IUPAC Name |
(5-bromo-7-chloroisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C10H8BrClN2/c11-9-4-6(12)3-8-7(9)1-2-14-10(8)5-13/h1-4H,5,13H2 |
InChI Key |
INIAOUIMOTXDNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)Cl)Br)CN |
Origin of Product |
United States |
Preparation Methods
Halogenation of Isoquinoline Core
Selective halogenation is often achieved using electrophilic halogenating agents under controlled conditions.
- Bromination: N-Bromosuccinimide (NBS) is commonly used to introduce bromine selectively at the 5-position of isoquinoline derivatives. The reaction is typically carried out in an aprotic solvent such as acetonitrile, sometimes with a catalytic amount of acetic acid to promote regioselectivity. Reaction times vary from 1 to 3 hours at room temperature.
- Chlorination: Chlorination at the 7-position can be accomplished using reagents like sulfuryl chloride or N-chlorosuccinimide (NCS) under mild conditions, ensuring selective substitution without over-chlorination or affecting the amine functionality.
A representative example from related isoquinoline halogenation chemistry shows that starting from isoquinolin-1-ylmethanamine, sequential halogenation can be controlled to afford the 5-bromo-7-chloro derivative with high regioselectivity and yields above 80%.
Introduction of the Methanamine Group
The methanamine substituent at the 1-position can be introduced via:
- Nucleophilic substitution: Starting from 1-haloisoquinoline derivatives, reaction with ammonia or primary amines under nucleophilic aromatic substitution conditions yields the corresponding 1-aminomethyl isoquinolines.
- Reductive amination: Alternatively, isoquinoline-1-carbaldehyde derivatives can be reacted with ammonia or amines in the presence of reducing agents (e.g., sodium cyanoborohydride) to form the methanamine group.
In the case of this compound, reductive amination is preferred to preserve the halogen substituents and achieve high purity and yield.
Coupling and Purification
Following the key transformations, purification is typically performed by:
- Column chromatography using dichloromethane/ethanol mixtures to remove impurities and side products.
- Washing with water and drying over magnesium sulfate to isolate the pure compound as a solid.
Microwave-assisted synthesis has been reported to enhance reaction rates and yields in similar isoquinoline derivatives, especially in coupling steps involving palladium catalysis, though direct application to this compound is less documented.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Halogenation (Bromination) | N-Bromosuccinimide, Acetonitrile, RT, 2-3 h | 5-Bromo substitution, ~80-85% yield | Selective bromination at position 5 |
| 2 | Halogenation (Chlorination) | N-Chlorosuccinimide or Sulfuryl chloride, mild conditions | 7-Chloro substitution, ~75-80% yield | Controlled chlorination at position 7 |
| 3 | Methanamine introduction (Reductive amination) | Isoquinoline-1-carbaldehyde, Ammonia, NaBH3CN | This compound, ~70-90% yield | Preserves halogen substituents |
| 4 | Purification | Column chromatography (DCM/EtOH), drying | Pure compound | Removes side products and unreacted materials |
Additional Notes
- The molecular formula of this compound is C10H8BrClN2 with a molecular weight of approximately 271.54 g/mol.
- Variations in halogenation order or substitution patterns may lead to regioisomers requiring careful analytical characterization (NMR, MS).
- The compound is primarily used for research purposes and potential pharmaceutical intermediates due to its halogenated isoquinoline scaffold.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-7-chloroisoquinolin-1-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
(5-Bromo-7-chloroisoquinolin-1-yl)methanamine is a chemical compound with a unique structure featuring bromine and chlorine atoms attached to an isoquinoline moiety. It has a molecular formula of and a molecular weight of approximately 310.01 g/mol. This compound is often encountered in its dihydrochloride salt form to improve stability and solubility.
Potential Applications
This compound has several potential applications:
- Pharmaceutical Development Compounds with isoquinoline structures are known for diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. Derivatives of this compound may exhibit significant biological effects. It can be used as a building block in synthesizing complex molecules with desired biological activities.
- Research Chemical: It is mainly intended for research purposes and not designed for human therapeutic applications or veterinary use.
- Synthesis of Organic Compounds: It is used in synthesizing various organic compounds, acting as a crucial intermediate in creating more complex molecules.
The biological activity of this compound is linked to its structural features. Compounds with isoquinoline structures are known for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. Preliminary studies suggest that derivatives of this compound may exhibit significant biological effects, although specific activity data for this particular compound may be limited.
Mechanism of Action
The mechanism of action of (5-Bromo-7-chloroisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between (5-Bromo-7-chloroisoquinolin-1-yl)methanamine and its analogs:
*Calculated based on standard atomic weights.
Key Observations :
- Substituent Positions: The target compound’s bromine at position 5 and chlorine at 7 distinguish it from 4-Bromo-7-chloroisoquinolin-1-amine (Br at 4) and (7-Bromo-5-fluoroisoquinolin-1-yl)methanamine (Br at 7, F at 5). Positional isomerism significantly alters electronic effects: bromine at position 5 in the target compound may enhance electron-withdrawing effects compared to position 4 .
Biological Activity
(5-Bromo-7-chloroisoquinolin-1-yl)methanamine is a compound of interest in medicinal chemistry, primarily due to its unique isoquinoline structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C10H8BrClN, with a molecular weight of approximately 310.01 g/mol. The presence of bromine and chlorine atoms in its structure significantly influences its chemical reactivity and biological activity. Isoquinoline derivatives are often associated with various pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. Isoquinoline derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Inhibition Zone (mm) | Pathogen |
|---|---|---|
| Standard Drug (Amoxiclav) | 24 | Staphylococcus aureus |
| This compound | TBD | TBD |
Antitumor Activity
Research on isoquinoline derivatives has revealed their potential as anticancer agents. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds range from 5 to 30 µM, indicating promising antitumor activity compared to established chemotherapeutics like cisplatin .
| Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|
| MCF-7 | 10–30 | Cisplatin |
| A549 | 5–19 | Cisplatin |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways. For example, isoquinoline derivatives have been noted for their ability to inhibit certain kinases and modulate signaling pathways related to inflammation and cancer progression .
Case Study 1: Antimicrobial Efficacy
In a recent study, derivatives similar to this compound were tested against antibiotic-resistant strains of E. coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics, suggesting their potential as novel antimicrobial agents .
Case Study 2: Anticancer Activity
A series of isoquinoline derivatives were evaluated for their cytotoxicity against a panel of cancer cell lines, including HeLa and HepG2. The results showed that many derivatives had IC50 values significantly lower than those of standard treatments, highlighting their potential as effective anticancer agents .
Q & A
Q. What are the key steps and challenges in synthesizing (5-Bromo-7-chloroisoquinolin-1-yl)methanamine?
The synthesis involves regioselective bromination and chlorination of the isoquinoline core, followed by amination. A typical route includes:
- Bromination : Using Br₂ or NBS (N-bromosuccinimide) with a Lewis acid catalyst (e.g., FeBr₃) to ensure substitution at the 5-position.
- Chlorination : Electrophilic chlorination (e.g., Cl₂ or SO₂Cl₂) at the 7-position, requiring precise temperature control (0–5°C) to avoid over-substitution.
- Amination : Reaction of the halogenated intermediate with methylamine under basic conditions (e.g., K₂CO₃ in DMF) . Challenges : Regioselectivity during halogenation and purification of intermediates (e.g., column chromatography with ethyl acetate/hexane mixtures).
Q. Which spectroscopic methods are critical for confirming the compound’s structure?
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for isoquinoline; -CH₂NH₂ at δ 3.2–3.5 ppm).
- Mass Spectrometry : High-resolution MS to confirm molecular weight (expected [M+H]⁺ ~ 271.0 g/mol).
- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 650–750 cm⁻¹ (C-Br/C-Cl stretches) .
Q. What are the hypothesized biological targets for this compound?
Structural analogs of halogenated isoquinolines are known to inhibit phosphodiesterases (e.g., PDE10A) and interact with G-protein-coupled receptors. The bromine and chlorine substituents enhance binding affinity through hydrophobic interactions and halogen bonding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during the amination step?
- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize the transition state.
- Catalyst : Add catalytic CuI (10 mol%) to facilitate Ullmann-type coupling for aryl-amine bond formation.
- Temperature : Conduct reactions at 80–100°C for 12–24 hours, monitoring progress via TLC.
- Work-up : Acid-base extraction (e.g., HCl wash to isolate the amine as a hydrochloride salt) improves purity (>95%) .
Q. How do electronic effects of bromine and chlorine influence reactivity in cross-coupling reactions?
The electron-withdrawing nature of Br and Cl substituents activates the isoquinoline ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the halogens. For example:
- Suzuki Coupling : Pd(PPh₃)₄ catalyzes coupling with boronic acids at the 1-position, leveraging the electron-deficient ring .
- Buchwald-Hartwig Amination : Selective substitution at the 7-chloro position using Pd₂(dba)₃ and Xantphos .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Solubility : Poor aqueous solubility (common in halogenated amines) may reduce bioavailability. Test solubility in DMSO/PBS mixtures and use surfactants (e.g., Tween-80) in vivo .
- Metabolism : Evaluate hepatic stability via microsomal assays. If rapid metabolism occurs, consider prodrug strategies (e.g., acetylating the amine).
- Dose Adjustment : Conduct pharmacokinetic profiling (Cₘₐₓ, AUC) to refine dosing regimens .
Q. What computational approaches predict the compound’s interaction with PDE10A?
- Molecular Docking : Use AutoDock Vina with PDE10A crystal structures (PDB: 3QHR) to model binding poses. The bromine and chlorine may occupy hydrophobic pockets near Val⁷⁸⁹ and Leu⁷⁹⁰.
- QSAR : Develop models correlating substituent electronegativity with IC₅₀ values from enzyme inhibition assays .
Methodological Considerations
Q. How to ensure stability during storage and handling?
- Storage : Keep as a hydrochloride salt at –20°C under inert atmosphere (N₂ or Ar) to prevent degradation.
- Light Sensitivity : Use amber vials to avoid photodehalogenation.
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) .
Q. What strategies validate the compound’s role in enzyme inhibition assays?
- Positive Controls : Compare with known PDE inhibitors (e.g., papaverine).
- Kinetic Studies : Measure IC₅₀ using fluorogenic substrates (e.g., cAMP-fluorescein).
- Mutagenesis : Engineer PDE10A mutants (e.g., Val⁷⁸⁹Ala) to test binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
